molecular formula C17H14N2O2 B15196646 4-Methoxy-2-phenylazo-1-naphthol CAS No. 59900-33-3

4-Methoxy-2-phenylazo-1-naphthol

Cat. No.: B15196646
CAS No.: 59900-33-3
M. Wt: 278.30 g/mol
InChI Key: BXLAAHNBFBOJPG-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenylazo-1-naphthol is an organic compound with the molecular formula C17H14N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenylazo-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from aniline derivatives. This diazonium salt is then coupled with 4-methoxy-1-naphthol under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenylazo-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-phenylazo-1-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylazo-1-naphthol involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially causing cytotoxic effects. The compound’s ability to form stable complexes with metals also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazo-1-naphthol: Lacks the methoxy group, resulting in different chemical properties.

    2-Methoxy-1-phenylazo-naphthol: Positional isomer with different reactivity.

    4-Methoxy-1-phenylazo-naphthol: Another positional isomer with unique properties.

Uniqueness

4-Methoxy-2-phenylazo-1-naphthol is unique due to the presence of the methoxy group at the 4-position, which influences its electronic properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications in dyeing and biological research .

Properties

CAS No.

59900-33-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-methoxy-2-phenyldiazenylnaphthalen-1-ol

InChI

InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3

InChI Key

BXLAAHNBFBOJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3

Origin of Product

United States

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